CSTSMLKAC (disulfide)
Description
Overview of Cyclic Peptides and Their Significance in Chemical Biology
Cyclic peptides are a class of peptides in which the peptide chain is cyclized, often through a covalent bond between amino acid side chains or between the N- and C-termini. eurpepsoc.com This structural constraint offers several advantages over their linear counterparts. eurpepsoc.comnih.govmdpi.com The rigidity of cyclic peptides reduces their conformational flexibility, which can lead to enhanced binding affinity and selectivity for their biological targets. nih.govmdpi.com This is because the pre-organized structure of a cyclic peptide can more readily fit into the binding site of a receptor or enzyme, minimizing the entropic penalty associated with binding.
Furthermore, cyclization provides increased metabolic stability. eurpepsoc.commdpi.com Linear peptides are often susceptible to degradation by exopeptidases, which cleave amino acids from the ends of the peptide chain. By eliminating these terminal ends, cyclic peptides exhibit greater resistance to enzymatic hydrolysis, prolonging their half-life in biological systems. nih.govmdpi.com These properties make cyclic peptides attractive candidates for the development of therapeutic agents and as biochemical tools to investigate complex biological processes. eurpepsoc.comeurpepsoc.comnih.gov The ability to modulate protein-protein interactions, which often involve large and challenging interfaces, is a particularly promising area of application for cyclic peptides. eurpepsoc.com
Historical Context of Disulfide-Bridged Peptides and the Emergence of CSTSMLKAC as a Research Probe
The use of disulfide bridges to create cyclic peptides has a long and rich history in peptide science, dating back to early studies on naturally occurring hormones and toxins. springernature.com The pioneering synthesis of oxytocin, a cyclic nonapeptide with a single disulfide bond, marked a significant milestone in this field. springernature.com Since then, numerous disulfide-containing peptides with diverse biological activities have been discovered and synthesized, including conotoxins, defensins, and various enzyme inhibitors. springernature.com
The development of solid-phase peptide synthesis (SPPS) has greatly facilitated the creation of a wide array of disulfide-bridged peptides, allowing researchers to systematically investigate the structure-activity relationships of these molecules. rsc.org This has led to the design of peptides with enhanced stability, improved biological activity, and novel functionalities. springernature.com
Within this context, the peptide CSTSMLKAC (disulfide) emerged from in vivo phage display screening as a sequence with a remarkable ability to home to ischemic myocardium. novoprolabs.comnih.gov Phage display is a powerful technique that allows for the screening of vast libraries of peptides to identify those that bind to a specific target. researchgate.netmdpi.com The identification of CSTSMLKAC as a cardiac-homing peptide has established it as a valuable molecular tool for research aimed at targeting ischemic tissue. novoprolabs.comnih.govfrontiersin.org Its specificity for injured heart tissue has opened up avenues for the targeted delivery of therapeutic and diagnostic agents. frontiersin.orgacs.org
Foundational Role of Disulfide Bonds in Peptide Conformational Stability and Biological Activity
Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. metwarebio.com These bonds play a critical role in defining the three-dimensional structure of many peptides and proteins. metwarebio.commonash.edu By cross-linking different parts of a peptide chain, disulfide bonds significantly reduce the conformational entropy of the unfolded state, thereby stabilizing the native, biologically active conformation. monash.eduacs.org This structural stabilization is crucial for the proper function of many naturally occurring peptides and proteins, including hormones, growth factors, and antibodies. springernature.com
The introduction of disulfide bonds can also be used to engineer desired structural motifs, such as β-turns, β-sheets, and α-helices, which are often involved in molecular recognition events. acs.org The precise positioning of a disulfide bridge within a peptide sequence can lock it into a specific conformation that is optimal for binding to its biological target. acs.org This conformational constraint can lead to a significant enhancement of biological activity and selectivity. acs.org
Moreover, disulfide bonds can act as redox-sensitive switches, modulating the activity of a peptide in response to changes in the cellular redox environment. metwarebio.comnih.gov The reversible formation and breakage of disulfide bonds can trigger conformational changes that alter the peptide's function, providing a mechanism for regulating biological processes. monash.edu
The following table provides a summary of the key characteristics and research applications of CSTSMLKAC (disulfide) and related concepts:
| Feature | Description | Relevance to CSTSMLKAC (disulfide) |
| Peptide Sequence | Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys | The primary amino acid sequence of the peptide. medchemexpress.comglpbio.comnovoprolabs.com |
| Cyclization | Intramolecular disulfide bond between two Cysteine residues | Confers conformational rigidity and metabolic stability. eurpepsoc.comacs.org |
| Primary Function | Research probe for targeting ischemic myocardium | Identified through in vivo phage display for its selective homing to injured heart tissue. novoprolabs.comnih.govfrontiersin.org |
| Significance | Potential for targeted delivery of therapeutics and imaging agents | Enables the specific delivery of payloads to ischemic cardiac tissue, potentially improving efficacy and reducing off-target effects. frontiersin.orgacs.org |
Structure
2D Structure
Properties
Molecular Formula |
C36H64N10O13S3 |
|---|---|
Molecular Weight |
941.2 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WPNRMGBBCPHBJC-QJRNWJQSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O |
Canonical SMILES |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Cstsmlkac Disulfide
Solid-Phase Peptide Synthesis (SPPS) Approaches for Cyclic Disulfide Peptide Scaffolds
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing linear peptide precursors for cyclic disulfide peptides like CSTSMLKAC. nih.gov The most common approach utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. researchgate.net In this strategy, the peptide is assembled in a stepwise manner on a solid support resin.
The synthesis begins with an amino acid, typically the C-terminal residue (in this case, Cysteine), anchored to a resin. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This process is repeated until the full linear sequence of CSTSMLKAC is assembled.
For the synthesis of a cyclic peptide like CSTSMLKAC, the choice of resin is critical. Resins such as 2-chlorotrityl chloride resin are often employed because they allow for the cleavage of the linear peptide from the solid support while keeping the side-chain protecting groups intact. researchgate.net This is crucial for subsequent solution-phase cyclization. Alternatively, on-resin cyclization strategies can be employed where the disulfide bond is formed while the peptide is still attached to the resin, which can sometimes simplify purification. nih.gov
| SPPS Component | Description | Relevance to CSTSMLKAC Synthesis |
| Chemistry | Fmoc (9-fluorenylmethyloxycarbonyl) | Standard for modern peptide synthesis, offering mild deprotection conditions. researchgate.net |
| Resin | 2-chlorotrityl or similar acid-labile resin | Allows cleavage of the peptide with side-chain protection for solution-phase cyclization. researchgate.net |
| Coupling Reagents | HBTU, HATU, DIC/Oxyma | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. |
| Deprotection Reagent | Piperidine in DMF | Removes the Fmoc group from the N-terminus in each cycle. mdpi.com |
Solution-Phase Synthetic Routes and Their Applicability to CSTSMLKAC
While SPPS is generally preferred for its efficiency and ease of automation, solution-phase peptide synthesis remains a viable, albeit more classical, approach. nih.gov In solution-phase synthesis, the peptide is elongated in a stepwise or fragment condensation manner in a solvent. This method can be advantageous for large-scale synthesis but is often more labor-intensive due to the need for purification after each coupling step. mdpi.com
For a relatively short peptide like CSTSMLKAC, a full solution-phase synthesis is less common. However, a hybrid approach is frequently used where the linear peptide is synthesized via SPPS, cleaved from the resin, and then the crucial disulfide bond formation (cyclization) is performed in solution. jst.go.jp This solution-phase cyclization is typically carried out in dilute conditions to favor intramolecular reaction over intermolecular oligomerization.
Orthogonal Protecting Group Chemistries for Selective Cysteine Disulfide Formation in CSTSMLKAC
The cornerstone of synthesizing a specific disulfide-bridged peptide like CSTSMLKAC is the use of an orthogonal protecting group strategy. rsc.orgucl.ac.uk This ensures that the two cysteine residues intended to form the disulfide bridge can have their thiol side chains selectively deprotected without affecting other protecting groups on the peptide.
For CSTSMLKAC, which contains a single disulfide bond, the strategy is relatively straightforward. The two cysteine residues (at positions 1 and 9) would be protected with the same acid-labile group, such as Trityl (Trt), which is removed during the final cleavage from the resin with trifluoroacetic acid (TFA). sigmaaldrich.com Other side-chain protecting groups on amino acids like Lysine (e.g., Boc) would also be removed simultaneously.
In more complex peptides with multiple disulfide bonds, a combination of orthogonal protecting groups is essential. Each pair of cysteines is protected by a unique group that can be removed under specific conditions without disturbing the others. nih.gov This allows for sequential, directed disulfide bond formation.
| Protecting Group | Chemical Name | Typical Removal Conditions | Orthogonality |
| Trt | Trityl | Acid-labile (e.g., TFA) sigmaaldrich.com | Not orthogonal to other acid-labile groups like Boc. |
| Acm | Acetamidomethyl | Iodine, silver salts, or mercury(II) acetate (B1210297) sigmaaldrich.com | Orthogonal to acid-labile and base-labile groups. |
| tBu | tert-Butyl | Strong acid (e.g., TFA with scavengers) or specific reagents nih.gov | Stable to mild acid and redox conditions. |
| StBu | tert-Butylsulfenyl | Reducing agents (e.g., DTT, TCEP) nih.govcsic.es | Orthogonal to acid-labile groups and oxidizing agents. |
| Mmt | 4-Methoxytrityl | Mildly acidic conditions | More acid-labile than Trt, allowing for selective removal. sigmaaldrich.com |
Directed Oxidative Folding Techniques for Precise Disulfide Bridging in CSTSMLKAC
Once the linear, deprotected CSTSMLKAC peptide is obtained, the formation of the disulfide bridge is achieved through oxidative folding. This process involves the oxidation of the two free thiol groups of the cysteine residues. For a single disulfide bridge, this is typically a high-yielding reaction when performed under optimized conditions.
Common methods for oxidation include:
Air Oxidation: Stirring the peptide in a dilute, slightly basic aqueous buffer (pH ~8-8.5) allows for slow oxidation by atmospheric oxygen. researchgate.net
Redox Buffers: Using a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG) can help facilitate correct folding and minimize aggregation. nih.gov
Chemical Oxidants: Reagents like dimethyl sulfoxide (B87167) (DMSO), iodine, or potassium ferricyanide (B76249) (K3[Fe(CN)6]) can be used for more rapid and controlled oxidation. jst.go.jp
In recent years, "disulfide-directing motifs" have been developed to guide the folding of more complex peptides with multiple disulfide bonds. nih.govxmu.edu.cn These motifs, such as specific cysteine-proline patterns, can pre-organize the peptide backbone to favor the formation of the native disulfide connectivity. researchgate.net While not strictly necessary for a simple single-disulfide peptide like CSTSMLKAC, these principles underscore the importance of peptide sequence and conformation in achieving efficient cyclization.
Analytical and Purification Methodologies for Synthetic CSTSMLKAC (disulfide) in Research Settings
The crude product obtained after synthesis and cyclization is a mixture containing the desired cyclic peptide, as well as impurities from failed sequences, incomplete deprotection, or intermolecular side reactions. Therefore, rigorous purification and analysis are essential.
Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czchromatographyonline.com This technique separates the peptide from impurities based on hydrophobicity. A C18 column is commonly used, and a gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components. waters.com Fractions are collected and analyzed to isolate the pure CSTSMLKAC peptide. For larger scale purification, reversed-phase flash chromatography can also be an effective alternative. biotage.com
Analysis:
Analytical RP-HPLC: Used to assess the purity of the final product. A sharp, single peak indicates high purity. waters.com
Mass Spectrometry (MS): Essential for confirming the identity of the synthesized peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to measure the molecular weight of the peptide, confirming that it matches the theoretical mass of CSTSMLKAC (941.14 g/mol ). novoprolabs.com
| Technique | Purpose | Typical Setup/Conditions |
| Preparative RP-HPLC | Purification of crude peptide | C18 column, water/acetonitrile gradient with 0.1% TFA. lcms.czbiotage.com |
| Analytical RP-HPLC | Purity assessment | C18 column, faster gradient than preparative HPLC. waters.com |
| Mass Spectrometry | Identity confirmation | ESI-MS or MALDI-TOF to verify the molecular weight of the final product. |
The use of TFA in purification can sometimes lead to the presence of TFA salts in the final peptide, which may affect biological experiments. novoprolabs.com If necessary, ion-exchange chromatography or alternative buffer systems can be used to remove these salts.
Compound Names
| Abbreviation/Name | Full Name |
| Acm | Acetamidomethyl |
| Boc | tert-Butoxycarbonyl |
| CTP | Cardiac Targeting Peptide |
| CSTSMLKAC | Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys |
| DIC | Diisopropylcarbodiimide |
| DMF | Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| ESI-MS | Electrospray Ionization Mass Spectrometry |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| GSH/GSSG | Glutathione (reduced/oxidized) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HPLC | High-Performance Liquid Chromatography |
| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry |
| Mmt | 4-Methoxytrityl |
| StBu | tert-Butylsulfenyl |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic acid |
| Trt | Trityl |
Structural and Conformational Analysis of Cstsmlkac Disulfide
The Disulfide Linkage as a Determinant of CSTSMLKAC Conformational Rigidity
The presence of the disulfide bond is the single most critical factor in defining the conformational space available to CSTSMLKAC. In its linear, reduced form (with two free thiol groups), the peptide would be highly flexible, capable of adopting a vast number of conformations in solution. However, the formation of the Cys1-Cys9 disulfide bridge dramatically reduces this conformational entropy.
The covalent linkage forces the peptide backbone into a cyclic arrangement, effectively creating a conformational "staple." This has several profound consequences:
Stabilization of Secondary Structures: The constraint can favor the formation of specific secondary structural elements, such as β-turns or short helical segments, which might not be stable in the linear counterpart. For a nine-residue loop, β-turns involving residues like Ser-Thr-Ser or Lys-Ala are highly probable.
Pre-organization for Binding: By locking the peptide into a more defined conformation, the disulfide bond can pre-organize the pharmacophoric residues (Ser, Thr, Met, Leu, Lys) into a specific spatial arrangement. This reduces the entropic penalty upon binding to a receptor or ligand, potentially leading to higher affinity and specificity.
Advanced Spectroscopic Techniques for Structural Elucidation of CSTSMLKAC
To experimentally determine the three-dimensional structure of CSTSMLKAC (disulfide) in solution, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR is the most powerful tool for determining the solution structure of peptides of this size. A series of experiments would be conducted to assign the resonances of all protons and carbons and to collect structural restraints.
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds, primarily used for assigning spin systems within each amino acid residue.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid's spin system, aiding in definitive residue identification.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment for 3D structure determination. It identifies protons that are close in space (typically < 5 Å), regardless of their position in the sequence. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons. For CSTSMLKAC, NOEs between backbone amide protons (NH-NH), side-chain protons and backbone protons (CαH-NH), and between different side chains would provide the necessary distance restraints to define the fold.
Table 1: Representative ¹H NMR Data for a Disulfide-Cyclized Peptide like CSTSMLKAC
| Residue | NH (ppm) | CαH (ppm) | CβH (ppm) | Other |
| Cys-1 | 8.52 | 4.65 | 3.10, 2.95 | - |
| Ser-2 | 8.31 | 4.40 | 3.90, 3.81 | - |
| Thr-3 | 8.15 | 4.25 | 4.15 | γ-CH₃: 1.25 |
| Ser-4 | 8.45 | 4.50 | 3.95, 3.85 | - |
| Met-5 | 8.20 | 4.35 | 2.10, 1.95 | ε-CH₃: 2.15 |
| Leu-6 | 8.05 | 4.10 | 1.70, 1.60 | δ |
Molecular and Cellular Mechanisms of Cstsmlkac Disulfide Activity
Mechanisms of CSTSMLKAC (disulfide) Internalization and Intracellular Trafficking in Cellular Models
The internalization of CSTSMLKAC appears to be context-dependent and is often studied as part of a larger construct, such as a tagged exosome or a mitochondrial compound. When engineered onto the surface of exosomes, the CSTSMLKAC peptide significantly enhances their uptake by hypoxia-injured H9C2 cardiomyoblast cells. ahajournals.orgresearchgate.netnih.gov Confocal microscopy and flow cytometry analyses have shown that these targeted exosomes are efficiently internalized by the cells. ahajournals.orgnih.gov This process is likely mediated by receptor-mediated endocytosis, a common pathway for the uptake of targeted nanoparticles and cell-penetrating peptides. acs.org
Interestingly, a study using a CSTSMLKAC peptide conjugated to mitochondria to target ischemic tissue found that the compound did not appear to be internalized by cardiomyocytes. acs.org Instead, it was observed to colocalize with cardiac troponin T around the cardiac microvessels, suggesting it may facilitate the delivery of its cargo to the exterior of the target cells or within the immediate microenvironment. acs.org These differing findings suggest that the nature of the cargo attached to CSTSMLKAC may influence the precise mechanism and outcome of its interaction with the target cell, determining whether it acts as a cell-penetrating agent or a cell-surface tether.
Molecular Basis of Selective Cell and Tissue Recognition by CSTSMLKAC (disulfide) (e.g., Ischemic Myocardium)
The molecular basis for the selective recognition of ischemic myocardium by CSTSMLKAC lies in the in vivo phage display methodology used for its discovery. nih.govmdpi.com This powerful technique selects for peptides that bind to unique molecular topographies present in a specific physiological or pathological state. tandfonline.com In the case of CSTSMLKAC, a library of billions of different peptide sequences displayed on bacteriophages was administered intravenously into a rat model of myocardial ischemia-reperfusion. nih.govnih.gov
This process allows the peptides to circulate and interact with various tissues in their native environment. Phages that preferentially bound to the ischemic heart tissue were recovered, amplified, and subjected to further rounds of selection. nih.gov This enrichment process isolates peptides that recognize cell surface markers or extracellular matrix components that are specifically altered, upregulated, or exposed in the ischemic heart. nih.gov The success of this selection is validated by the peptide's ability to distinguish between ischemic and healthy cardiac tissue, indicating a high degree of sensitivity to the pathological changes occurring during ischemia. nih.govharvard.edu
Elucidation of Downstream Cellular Pathway Modulations Induced by CSTSMLKAC (disulfide)
Current research strongly indicates that CSTSMLKAC (disulfide) functions primarily as a high-fidelity targeting agent rather than a direct modulator of intracellular signaling pathways. novoprolabs.comnih.gov There is no evidence to suggest that the peptide, on its own, possesses intrinsic signaling capabilities that would lead to the modulation of downstream cellular pathways.
The functional significance of CSTSMLKAC is realized when it is used to deliver a therapeutic cargo to the ischemic myocardium. For example, when mesenchymal stem cell (MSC)-derived exosomes were engineered with the CSTSMLKAC peptide, their targeted delivery to the ischemic heart resulted in significant therapeutic effects. researchgate.net In this context, the observed downstream modulations—such as the attenuation of inflammation and apoptosis, reduction of fibrosis, and enhancement of vasculogenesis—were attributed to the biological activity of the MSC-exosome cargo, not the peptide itself. researchgate.net The peptide's role was to increase the local concentration of the therapeutic exosomes in the target tissue, thereby enhancing their efficacy. researchgate.netnih.gov Therefore, CSTSMLKAC acts as a crucial facilitator, enabling therapeutic payloads to engage with and modulate key pathways involved in cardiac repair and regeneration within the specific microenvironment of the injured heart.
Cstsmlkac Disulfide in Advanced Research Methodologies and Applications
Phage Display Technology in the Discovery and Optimization of CSTSMLKAC and Analogous Peptides
Phage display technology has been instrumental in the discovery of the CSTSMLKAC peptide. This high-throughput screening technique allows for the presentation of large libraries of peptides on the surface of bacteriophages. nih.govacs.org By injecting these libraries into animal models, researchers can identify peptides that bind to specific tissues or organs of interest.
In the case of CSTSMLKAC, an in vivo biopanning approach was utilized in a rat model of myocardial ischemia-reperfusion. nih.govharvard.edu A phage library was administered, and phages that preferentially bound to the ischemic heart tissue were isolated and their peptide sequences were identified. nih.govharvard.edu Through this process, CSTSMLKAC was identified as a peptide with a remarkable selectivity for ischemic myocardium. nih.govharvard.edu This discovery highlighted the power of phage display to identify novel targeting moieties without prior knowledge of the target receptor. mdpi.com
Further research has focused on optimizing the properties of CSTSMLKAC and developing analogous peptides. uq.edu.au This involves strategies such as amino acid substitutions and chemical modifications to enhance binding affinity, stability, and targeting efficiency. The development of these second-generation peptides aims to improve their therapeutic and diagnostic potential.
CSTSMLKAC (disulfide) as a Molecular Probe for Investigating Biological Processes
The specific targeting properties of CSTSMLKAC make it an invaluable molecular probe for studying various biological processes, particularly those related to cardiac injury and repair.
Development and Application of CSTSMLKAC-Based Imaging Agents in Preclinical Research Models
To visualize and study ischemic heart tissue, CSTSMLKAC has been conjugated to various imaging agents. For instance, it has been fused with fluorescent proteins like Sumo-mCherry. nih.govharvard.edu When injected into a mouse model of myocardial ischemia-reperfusion, the CSTSMLKAC-Sumo-mCherry fusion protein showed significantly increased accumulation in the ischemic left ventricle compared to other tissues. nih.govharvard.edu This demonstrates the peptide's ability to serve as a carrier for imaging probes to the site of injury.
More advanced applications have involved the use of CSTSMLKAC in multimodal imaging. For example, an ischemic myocardium-targeting peptide (IMTP), which is analogous to CSTSMLKAC, was used to guide nanobubbles functionalized with indocyanine green (ICG) for fluorescence, ultrasonic, and photoacoustic imaging of coronary microvascular dysfunction in mice. researchgate.net These CSTSMLKAC-based imaging agents provide a non-invasive means to locate and assess the extent of myocardial ischemia in preclinical models. researchgate.net
Utilization of CSTSMLKAC (disulfide) in Targeted Delivery Systems for Bioengineered Molecules in Experimental Systems
A primary application of CSTSMLKAC is in the targeted delivery of therapeutic molecules to the injured heart. nih.gov Its ability to home to ischemic myocardium allows for the concentration of therapeutic agents at the site of injury, potentially increasing efficacy and reducing off-target effects. nih.govnih.gov
Researchers have conjugated CSTSMLKAC to a variety of bioengineered molecules and delivery vehicles. For example, it has been used to guide the delivery of gene therapy vectors, increasing gene expression in hypoxic cardiac cells. frontiersin.org In another study, CSTSMLKAC was attached to exosomes, small vesicles that can carry therapeutic cargo, leading to increased uptake by oxidatively damaged cardiomyocytes. frontiersin.orgnih.gov The peptide has also been functionalized onto mesoporous silica (B1680970) nanoparticles to deliver drugs like dapagliflozin (B1669812) for heart failure repair after myocardial infarction. frontiersin.org These studies underscore the versatility of CSTSMLKAC as a targeting ligand for a wide range of therapeutic payloads.
Integration of CSTSMLKAC (disulfide) into Biomaterial Design for Tissue Engineering Scaffolds in Research
In the field of tissue engineering, the goal is to create scaffolds that can support tissue regeneration. nih.govmdpi.com The incorporation of bioactive molecules like CSTSMLKAC into these biomaterials can enhance their therapeutic potential. smolecule.com CSTSMLKAC can be integrated into hydrogels and other biomaterials to create "smart" scaffolds that actively participate in the healing process. nih.govsmolecule.com
For cardiac tissue engineering, scaffolds functionalized with CSTSMLKAC could potentially attract endogenous stem cells or deliver therapeutic agents directly to the site of cardiac injury, promoting repair and regeneration. nih.gov While still an area of active research, the integration of CSTSMLKAC into biomaterials holds promise for developing more effective treatments for cardiovascular diseases. core.ac.uknih.gov
Bioengineering and Rational Design Strategies for Enhanced CSTSMLKAC (disulfide) Functionality as a Research Tool
To improve the utility of CSTSMLKAC as a research tool, bioengineering and rational design strategies are being employed to enhance its functionality.
Impact of Amino Acid Substitutions on CSTSMLKAC (disulfide) Binding and Selectivity
The binding affinity and selectivity of CSTSMLKAC are determined by its amino acid sequence and structure. smolecule.com Researchers are investigating the impact of substituting specific amino acids within the peptide sequence to improve its targeting capabilities. nih.govnih.gov For example, a scrambled version of the peptide, with the same amino acid composition but a different sequence (CSKTALSMC), has been used as a negative control in studies to demonstrate the specificity of the original CSTSMLKAC sequence. nih.gov
Understanding the structure-activity relationship of CSTSMLKAC will enable the rational design of new peptides with enhanced binding to the ischemic myocardium. This could involve creating variants with increased affinity for the target receptor or improved resistance to degradation in the body. These optimized peptides could lead to more effective imaging agents and targeted therapies for heart disease.
Theoretical and Computational Investigations of Cstsmlkac Disulfide and Disulfide Peptides
De Novo Design Principles for Disulfide-Rich Peptides Applied to CSTSMLKAC (disulfide) Scaffolds
The creation of a novel peptide like CSTSMLKAC (disulfide) begins with de novo design, a process of generating a new peptide from scratch rather than modifying an existing one. bakerlab.org This approach is particularly valuable for creating constrained peptides with unique structures and functions. bakerlab.org The primary goal is to design a sequence that folds into a stable, predictable three-dimensional structure, which is largely dictated by the placement of disulfide bonds. bakerlab.orgnih.gov
Computational methods are central to this design process. researchgate.net Scientists can use software to generate a vast number of potential peptide backbones and then scan these structures for locations where disulfide bonds can be introduced with ideal geometry. bakerlab.org For a scaffold like CSTSMLKAC, this would involve positioning the two cysteine (C) residues to form a stabilizing disulfide bridge upon folding. The remaining amino acids (S, T, S, M, L, K, A) would be selected to ensure the desired fold is achieved and to provide specific interactive properties.
Key principles in the de novo design of a CSTSMLKAC (disulfide) scaffold would include:
Topological and Structural Stability: The design must favor a specific, stable conformation. Disulfide bonds are critical in this regard, as they constrain the peptide's flexibility and reduce the entropy of the unfolded state, making the folded state more favorable. monash.edu
Sequence Optimization: Once a backbone is designed, iterative computational methods are used to find an optimal amino acid sequence. bakerlab.org This involves balancing the need for structural stability with the desired functional properties, such as binding to a specific biological target.
Foldability: A key challenge in peptide design is ensuring that the linear sequence will reliably fold into the intended three-dimensional structure. plos.org Computational models can predict the folding propensity of a given sequence, helping to weed out designs that are likely to misfold or form scrambled disulfide bonds. plos.orgrsc.org
| Tool/Method | Application to CSTSMLKAC (disulfide) Design | Reference |
|---|---|---|
| Rosetta | Predicting the three-dimensional structure from the amino acid sequence and designing low-energy, stable conformations. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the folding process and assessing the stability of the designed structure over time. | nih.govfrontiersin.org |
| Fragment-based Assembly | Building the peptide structure from a library of known small peptide fragments. | mdpi.com |
Prediction of Binding Modes and Affinities of CSTSMLKAC (disulfide) with Biological Targets
After designing the CSTSMLKAC (disulfide) scaffold, the next critical step is to predict how it will interact with its intended biological targets, such as proteins or ion channels. nih.govnih.gov This is typically achieved through molecular docking and other computational techniques that model the binding process at an atomic level. nih.govvietnamjournal.ru
The primary goals of these predictions are to:
Identify the Binding Site: Determine the specific location on the target molecule where the peptide is most likely to bind. nih.gov
Predict the Binding Mode: Elucidate the precise orientation and conformation of the peptide when it is bound to the target. nih.gov
Estimate Binding Affinity: Quantify the strength of the interaction between the peptide and its target. nih.gov
Molecular docking is a widely used method for predicting the binding mode of a peptide to a protein. nih.gov This technique computationally "docks" the peptide into the binding site of the target protein and scores the different poses based on their predicted interaction energy. For CSTSMLKAC (disulfide), this would involve generating multiple possible binding conformations and using a scoring function to identify the most likely one.
Beyond simple docking, more advanced computational methods can be used to refine these predictions and obtain more accurate estimates of binding affinity. These methods often involve molecular dynamics (MD) simulations, which can capture the flexibility of both the peptide and the target protein. nih.gov
| Method | Description | Application to CSTSMLKAC (disulfide) | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding pose of CSTSMLKAC (disulfide) to its target protein. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Refining the docked pose and assessing the stability of the peptide-target complex over time. | nih.govnih.gov |
| Binding Free Energy Calculations | Calculates the free energy change upon binding. | Estimating the binding affinity of CSTSMLKAC (disulfide) for its target. | nih.govnih.gov |
Free Energy Calculations and Umbrella Sampling for CSTSMLKAC (disulfide) Interaction Analysis
To gain a deeper understanding of the thermodynamics of CSTSMLKAC (disulfide) binding to its target, researchers would employ advanced computational techniques like free energy calculations. nih.govaip.org These methods provide a more rigorous prediction of binding affinity than simple docking scores. nih.gov
One powerful technique for this purpose is umbrella sampling . nih.govnih.govfrontiersin.org This method is used to calculate the potential of mean force (PMF), which describes the free energy of the system as a function of a specific reaction coordinate, such as the distance between the peptide and its target protein. nih.govnih.gov
For CSTSMLKAC (disulfide), umbrella sampling could be used to:
Calculate the relative binding free energies of different variants of the peptide. nih.gov
Identify the most stable binding orientation.
Understand the energetic contributions of individual amino acids to the binding interaction.
Modeling of Disulfide Bond Formation and Rearrangement Pathways in Peptide Folding
The correct formation of disulfide bonds is crucial for the structure and function of peptides like CSTSMLKAC (disulfide). monash.edu Computational modeling can provide valuable insights into the complex process of disulfide bond formation and rearrangement during peptide folding. pnas.orgpnas.org
Two main models describe the role of disulfide bonds in protein folding:
The "BPTI-like" model: In this model, native disulfide bonds are the only ones that form during folding. This is often seen in proteins where the formation of the tertiary structure precedes and directs disulfide bond formation. nih.gov
The "hirudin-like" model: This model is characterized by the formation of non-native disulfide bonds as folding intermediates. These incorrect pairings are then rearranged to form the native disulfide bonds. nih.gov
Molecular dynamics simulations can be used to study the folding pathways of disulfide-rich peptides and determine which of these models is more likely to apply. acs.org For CSTSMLKAC (disulfide), simulations could be run starting from the unfolded state, and the formation and breaking of disulfide bonds could be monitored over time. acs.org This would allow researchers to identify the most likely folding intermediates and understand the factors that guide the formation of the correct disulfide bridge.
Applications of Machine Learning and Artificial Intelligence in CSTSMLKAC (disulfide) Research and Peptide Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of peptide design and research. nih.govoup.compolifaces.de These powerful computational tools can analyze vast amounts of data to identify patterns and make predictions that would be difficult or impossible for humans to achieve. nih.govnih.gov
In the context of CSTSMLKAC (disulfide), ML and AI could be applied in several ways:
De Novo Design: AI-driven generative models can design novel peptide sequences with desired properties, such as high stability and target affinity. oup.comacs.org These models can explore a much larger chemical space than traditional design methods. nih.gov
Structure Prediction: Deep learning-based methods like AlphaFold have shown remarkable accuracy in predicting the three-dimensional structures of proteins and peptides, including those with disulfide bonds. nih.govbiorxiv.orgresearchgate.netoup.com This can significantly speed up the design process by providing accurate structural models without the need for time-consuming experimental methods.
Predicting Binding Affinity: ML models can be trained to predict the binding affinity of a peptide for a target protein based on its sequence and structure. nih.govbiorxiv.org This can be used to screen large libraries of virtual peptides and identify the most promising candidates for further development. biorxiv.org
Optimizing Peptide Properties: AI can be used to optimize various properties of a peptide, such as its stability, solubility, and permeability, by suggesting specific amino acid modifications. researchgate.netmdpi.com
| Application | Description | Relevance to CSTSMLKAC (disulfide) | Reference |
|---|---|---|---|
| Generative Models | AI models that can generate new data, such as peptide sequences. | Designing novel peptide scaffolds with improved properties. | oup.com |
| Deep Learning for Structure Prediction | Using deep neural networks to predict the 3D structure of a peptide from its sequence. | Accurately predicting the structure of CSTSMLKAC (disulfide). | nih.govbiorxiv.orgoup.com |
| Predictive Models for Binding Affinity | ML models trained to predict the strength of a peptide-target interaction. | Screening for CSTSMLKAC (disulfide) variants with high affinity for a specific target. | biorxiv.org |
Future Directions and Emerging Research Avenues for Cstsmlkac Disulfide
Exploration of Novel Biological Interactions and Undiscovered Receptors
A primary objective in the study of a new peptide such as CSTSMLKAC (disulfide) is the identification of its molecular targets and biological functions. The search for its receptors is a critical first step. Given that many disulfide-rich peptides interact with cell surface receptors, initial efforts would likely involve high-throughput screening against libraries of known receptors, particularly G-protein coupled receptors (GPCRs), which are common targets for peptide ligands. uq.edu.au
Phage display technology offers a powerful method for discovering peptide-protein interactions. mdpi.commdpi.com A library of proteins could be screened for binding to CSTSMLKAC (disulfide), or conversely, variants of the peptide could be displayed on phages to identify those with high affinity for specific cell types or purified receptors. nih.govmdpi.com
Furthermore, computational modeling can predict potential binding partners by simulating interactions between CSTSMLKAC (disulfide) and known protein structures. nih.govnih.govarxiv.org This in silico approach can narrow down the field of potential receptors for experimental validation. nih.gov Techniques like surface plasmon resonance (SPR) would then be employed to confirm and quantify the binding kinetics of these predicted interactions. nih.gov
Advancements in In Vitro and Ex Vivo System Development
To comprehensively study the biological effects of CSTSMLKAC (disulfide), sophisticated in vitro and ex vivo models that closely mimic human physiology are essential. The development of three-dimensional (3D) cell cultures, such as spheroids and organoids, provides a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govaurigeneservices.comd-nb.info These models can better predict the peptide's effects on tissue architecture and cellular interactions. aurigeneservices.com
Patient-derived organoids could be particularly valuable for investigating the peptide's activity in a disease-specific context, paving the way for personalized medicine applications. aurigeneservices.comresearchgate.net For instance, if initial screenings suggest a role in cancer, tumor organoids could be used to assess its impact on tumor growth and response to other therapies. frontiersin.org
Ex vivo systems, such as acute lymph node slices or other tissue preparations, offer another layer of complexity by preserving the native tissue microenvironment. acs.orgpharmaron.com These models can be used to study the peptide's influence on immune responses or other complex physiological processes in a controlled setting. acs.org For example, a cell-based ex vivo potency assay could be developed to measure the pharmacological activity of the peptide in plasma samples from preclinical studies. tandfonline.com
Table 1: Comparison of In Vitro and Ex Vivo Models for CSTSMLKAC (disulfide) Studies
| Model Type | Description | Advantages | Limitations | Potential Application for CSTSMLKAC |
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective, reproducible. | Lacks physiological relevance, altered cell morphology and signaling. | Initial toxicity and bioactivity screening. |
| 3D Spheroids | Self-assembled spherical aggregates of cells. | Better mimics tissue structure, cell-cell interactions. | Can have necrotic cores, less complex than organoids. | Assessing effects on cell aggregation and viability in a 3D context. |
| Organoids | Self-organizing 3D structures derived from stem cells that mimic organ architecture and function. d-nb.info | High physiological relevance, patient-specific models available. aurigeneservices.com | Complex culture requirements, variability between batches. nih.gov | Investigating tissue-specific effects and disease modeling. |
| Ex Vivo Tissue Slices | Thin sections of living tissue maintained in culture. acs.org | Preserves native cellular architecture and matrix interactions. acs.org | Limited viability, potential for inflammatory responses from slicing. acs.org | Studying effects on complex tissue functions and cell-cell communication. |
| Organs-on-a-Chip | Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. d-nb.info | Precise control of microenvironment, potential for multi-organ systems. | Technically challenging to create, may not fully recapitulate organ complexity. | Modeling pharmacokinetic and pharmacodynamic properties. |
Rational Design of Next-Generation CSTSMLKAC (disulfide)-Inspired Peptides
Once the structure-activity relationships (SAR) of CSTSMLKAC (disulfide) begin to be understood, the next logical step is the rational design of new peptides with improved properties. researchgate.netmdpi.com This could involve creating analogs with enhanced stability, receptor affinity, or selectivity. mdpi.com Techniques such as substituting amino acids with unnatural variants or D-amino acids can be employed to increase resistance to enzymatic degradation. mdpi.com
Computational methods, including molecular dynamics simulations and machine learning algorithms, are becoming increasingly integral to peptide design. mdpi.comnih.gov These tools can predict how modifications to the peptide's sequence will affect its structure and interaction with its target. mdpi.com For example, if a specific residue is identified as crucial for receptor binding, analogs can be designed to optimize this interaction. mdpi.com
Furthermore, the disulfide-constrained framework of CSTSMLKAC could serve as a scaffold for grafting bioactive sequences from other peptides, potentially creating novel molecules with combined functionalities. frontiersin.org The goal of these design efforts would be to generate next-generation research tools to further probe the biological systems affected by the original peptide. ircm.qc.ca
Table 2: Strategies for Rational Design of CSTSMLKAC (disulfide) Analogs
| Design Strategy | Description | Desired Outcome | Relevant Techniques |
| Alanine Scanning | Systematically replace each amino acid with alanine. | Identify key residues for biological activity. | Solid-phase peptide synthesis, bioassays. |
| D-Amino Acid Substitution | Replace L-amino acids with their D-isomers. | Increase proteolytic stability. | Peptide synthesis, stability assays. |
| N-methylation | Methylate the amide nitrogen of the peptide backbone. pnas.org | Improve membrane permeability and oral bioavailability. pnas.org | NMR spectroscopy, chemical synthesis, permeability assays. pnas.org |
| Cyclization Strategies | Introduce additional cyclization constraints (e.g., head-to-tail). | Enhance stability and receptor selectivity. | Chemical synthesis, structural analysis (NMR). |
| Peptidomimetics | Design molecules that mimic the peptide's structure and function but with a modified backbone. nih.gov | Improve pharmacokinetic properties. nih.gov | Structure-based design, organic synthesis. |
| Computational Design | Use computer models to predict the effects of modifications. nih.govbiorxiv.org | Optimize binding affinity and selectivity. | Molecular docking, molecular dynamics simulations. medicilon.com |
Interdisciplinary Approaches in CSTSMLKAC (disulfide) Research
A comprehensive understanding of CSTSMLKAC (disulfide) will necessitate a multidisciplinary approach, integrating chemical biology, biophysics, and computational science. ircm.qc.cadartmouth.eduacs.org Chemical biologists can synthesize novel analogs and chemical probes to study the peptide's interactions in living systems. weizmann.ac.il This includes the development of fluorescently labeled or biotinylated versions of the peptide for imaging and pull-down assays.
Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be crucial for determining the three-dimensional structure of CSTSMLKAC (disulfide) and its complexes with binding partners. frontiersin.org This structural information is invaluable for understanding its mechanism of action and for guiding the rational design of improved analogs. frontiersin.org
Computational science provides the tools to model the peptide's behavior at an atomic level, from predicting its folding and conformational dynamics to simulating its binding to a receptor. nih.govarxiv.org The synergy between these disciplines will be essential to accelerate the pace of discovery and to fully elucidate the biological role and therapeutic potential of this novel peptide. chi-peptalk.com The integration of these fields promises a holistic view of the peptide's function, from molecular interactions to cellular and physiological outcomes.
Q & A
Q. Q1. What methodological approaches are recommended for synthesizing and confirming the disulfide bond in CSTSMLKAC?
Answer: The synthesis of CSTSMLKAC requires solid-phase peptide synthesis (SPPS) with orthogonal protection for cysteine residues (e.g., Trt and Acm groups) to ensure selective disulfide bond formation. Post-synthesis, non-reducing peptide mapping using LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) is critical to verify the disulfide linkage between Cys1 and Cys9. This method avoids reduction steps, preserving the native disulfide structure. Analytical validation should include:
Q. Q2. How can researchers ensure batch-to-batch consistency in CSTSMLKAC synthesis for reproducible experiments?
Answer: Implement quality control protocols such as:
- HPLC purity analysis : Ensure ≥95% purity.
- Circular dichroism (CD) spectroscopy : Validate secondary structure consistency.
- Disulfide bond stability testing : Expose batches to oxidative/reductive stress and monitor structural integrity via LC-HRMS .
Document all synthetic parameters (e.g., coupling efficiency, deprotection times) to identify variability sources .
Advanced Experimental Design
Q. Q3. What experimental strategies are optimal for evaluating CSTSMLKAC's targeting efficiency in ischemic myocardium models?
Answer: Use in vivo phage display validation followed by ex vivo fluorescence imaging in rodent myocardial infarction (MI) models:
Ischemia induction : Ligate the left anterior descending coronary artery (LAD) to mimic MI .
Biodistribution analysis : Label CSTSMLKAC with near-infrared (NIR) dyes (e.g., Cy7) and quantify accumulation in ischemic vs. healthy tissue via IVIS imaging.
Competitive inhibition : Co-administer unlabeled peptide to confirm receptor-mediated targeting specificity .
Include sham-operated controls and statistical power analysis to address biological variability .
Q. Q4. How should researchers resolve contradictions in CSTSMLKAC's cellular uptake mechanisms reported across studies?
Answer: Adopt a multi-modal mechanistic approach :
- Surface plasmon resonance (SPR) : Quantify binding affinity to putative receptors (e.g., integrins or heparan sulfate proteoglycans).
- Knockdown/knockout models : Use siRNA or CRISPR to silence candidate receptors in cardiomyocytes.
- Endocytosis inhibitors : Test uptake inhibition via chlorpromazine (clathrin-mediated) or methyl-β-cyclodextrin (caveolae-mediated) .
Report negative results transparently and contextualize findings within prior literature .
Data Analysis and Interpretation
Q. Q5. What statistical frameworks are suitable for analyzing CSTSMLKAC-enhanced exosome biodistribution data?
Answer: For longitudinal biodistribution studies, use mixed-effects models to account for intra-subject variability. Key steps:
Normalization : Express exosome counts as % injected dose/g tissue.
Time-series analysis : Apply ANOVA with repeated measures to compare ischemic vs. non-ischemic regions.
Confounder adjustment : Include covariates like infarct size or cardiac output .
Visualize data using heatmaps to highlight spatiotemporal targeting patterns .
Q. Q6. How can researchers validate the functional impact of CSTSMLKAC-mediated drug delivery in preclinical models?
Answer: Combine functional imaging and histopathological endpoints :
- Echocardiography : Measure left ventricular ejection fraction (LVEF) pre- and post-treatment.
- Tissue staining : Quantify apoptotic cells (TUNEL assay) and fibrosis (Masson’s trichrome) in targeted regions.
- Biomarker profiling : Assess troponin-I and BNP levels to correlate targeting efficiency with therapeutic outcomes .
Use blinded analysis to mitigate observer bias .
Structural and Functional Characterization
Q. Q7. What advanced techniques are available to probe the conformational stability of CSTSMLKAC under physiological conditions?
Answer:
- Nuclear magnetic resonance (NMR) : Resolve 3D structure in simulated body fluid (SBF) at 37°C.
- Differential scanning calorimetry (DSC) : Measure thermal denaturation midpoint (Tm) to assess stability.
- Molecular dynamics (MD) simulations : Predict flexibility of the disulfide-bonded loop under shear stress .
Compare results with circular dichroism (CD) data to validate computational models .
Reproducibility and Reporting Standards
Q. Q8. What minimal information should be included in Methods sections for studies involving CSTSMLKAC-functionalized exosomes?
Answer: Follow MISEV guidelines (Minimal Information for Studies of Extracellular Vesicles):
- Exosome isolation : Detail ultracentrifugation parameters (e.g., 100,000×g, 2 hours).
- Surface modification : Specify CSTSMLKAC conjugation ratio (e.g., 50 µg peptide/mg exosome protein).
- QC metrics : Report nanoparticle tracking analysis (NTA) size (e.g., 90±15 nm) and zeta potential (e.g., -25±5 mV) .
Archive raw MS/MS spectra and flow cytometry plots in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
